molecular formula C26H26N2O3 B13814017 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B13814017
M. Wt: 414.5 g/mol
InChI Key: VJCGRWHALJBHDT-UHFFFAOYSA-N
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Description

N-[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide is a synthetic acetamide derivative featuring a benzoxazole core substituted with methyl groups at positions 5 and 7, a 2-methylphenyl group at the benzoxazole’s 2-position, and a 3,4-dimethylphenoxyacetamide side chain. Its design leverages aromatic and heterocyclic motifs common in bioactive molecules, such as enzyme inhibitors or receptor modulators.

Properties

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C26H26N2O3/c1-15-11-18(4)25-23(12-15)28-26(31-25)21-7-6-8-22(19(21)5)27-24(29)14-30-20-10-9-16(2)17(3)13-20/h6-13H,14H2,1-5H3,(H,27,29)

InChI Key

VJCGRWHALJBHDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC(=C2C)C3=NC4=CC(=CC(=C4O3)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide typically involves multiple steps. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the phenoxyacetamide group. Common reagents used in these reactions include dimethyl sulfate, acetic anhydride, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and pH levels to ensure the purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like ether or tetrahydrofuran. Substitution reactions may be facilitated by catalysts or specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound

Scientific Research Applications

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the development of new materials.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its pharmacological properties, including its potential as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoxazole/Benzothiazole Derivatives

N-[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide ()
  • Structural Differences: Replaces the 3,4-dimethylphenoxyacetamide group with a 3-iodobenzamide moiety.
  • Molecular Weight : 482.321 g/mol (vs. ~434–450 g/mol for the target compound).
  • Reduced oxygen content compared to the phenoxy group may decrease solubility in polar solvents.
Benzothiazole Derivatives ()

Examples:

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide
  • N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide
  • Structural Differences : Benzothiazole core (sulfur instead of oxygen in the heterocycle) with trifluoromethyl/methoxy substituents.
  • Key Implications :
    • The trifluoromethyl group enhances metabolic stability and lipophilicity compared to methyl groups .
    • Dichloro/trimethoxy substituents may improve binding to hydrophobic enzyme pockets but reduce aqueous solubility.

Phenoxyacetamide Derivatives with Varying Substitution Patterns

2-(4-Chloro-2-methylphenoxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide ()
  • Molecular Formula : C₂₅H₂₃ClN₂O₃ (vs. C₂₆H₂₆N₂O₃ for the target compound).
  • Structural Differences: Substitutes 3,4-dimethylphenoxy with 4-chloro-2-methylphenoxy.
  • Key Implications :
    • Chlorine’s electronegativity may enhance electronic interactions with targets but increase toxicity risks.
    • Reduced methyl groups could lower steric hindrance, favoring tighter binding .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
  • Structural Differences : Dichlorophenyl and pyrazolone substituents instead of benzoxazole.
  • Crystallographic Data: Dihedral angles between aromatic rings range from 44.5° to 77.5°, indicating conformational flexibility.

Comparative Physicochemical Properties

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Benzoxazole 3,4-Dimethylphenoxyacetamide ~434–450* High aromaticity, moderate steric hindrance
3-Iodobenzamide Analog Benzoxazole 3-Iodobenzamide 482.321 Halogen bonding potential, higher lipophilicity
Benzothiazole Analogs Benzothiazole Trifluoromethyl, dichloro/trimethoxy ~400–450 Enhanced metabolic stability, hydrophobic interactions
Chlorophenoxyacetamide Analog Benzoxazole 4-Chloro-2-methylphenoxy 434.915 Electronegative Cl substituent, reduced steric bulk

*Estimated based on analogous compounds.

Research Implications and Gaps

  • Crystallographic Insights : Conformational flexibility (e.g., dihedral angles in ) may influence bioavailability, though data for the target compound are lacking.
  • Pharmacological Data: No direct activity data are provided in the evidence; further studies on binding affinity, solubility, and metabolic stability are needed.

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